4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol
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Overview
Description
4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is a chemical compound with the molecular formula C8H14F3NO2 It is characterized by the presence of a trifluoromethyl group, a morpholine ring, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol typically involves the reaction of morpholine with a trifluoromethylated butanol derivative. One common method includes the reaction of morpholine with 4-bromo-1,1,1-trifluorobutane under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted morpholine derivatives .
Scientific Research Applications
4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The morpholine ring can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-butanol: Lacks the morpholine ring, resulting in different chemical and biological properties.
4-Morpholinobutan-1-ol: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is unique due to the combination of the trifluoromethyl group and the morpholine ring. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4,4,4-trifluoro-3-morpholin-4-ylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZYEWBLDPEFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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